![molecular formula C17H16N4O4 B2777183 2-(benzyloxy)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034418-15-8](/img/structure/B2777183.png)
2-(benzyloxy)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups including a benzyloxy group, an acetamide group, a dihydropyridinyl group, and an oxadiazolyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. The dihydropyridine and oxadiazole rings, in particular, would contribute to the compound’s aromaticity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as nucleophilic substitutions or redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzyloxy and acetamide groups could potentially increase the compound’s solubility in polar solvents .科学的研究の応用
Voltage-Dependent Anion Channel (VDAC) Inhibition
AKOS025327988: has been identified as a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral proteins in the outer mitochondrial membrane and play a pivotal role in the regulation of mitochondrial metabolism and apoptosis. The inhibition of VDAC can be crucial in the study of metabolic diseases and the development of anti-apoptotic therapies.
Apoptosis Prevention in Cell Models
Research indicates that AKOS025327988 can prevent apoptosis in cell models such as HEK-293 cells . By inhibiting selenium-induced VDAC oligomerization and cytochrome C release from mitochondria, it offers a potential pathway for therapeutic intervention in diseases where apoptosis is dysregulated.
Protection Against Mitochondrial Dysfunction
The compound has shown promise in protecting against mitochondrial dysfunction . This is particularly relevant in the context of neurodegenerative diseases like Parkinson’s and Alzheimer’s, where mitochondrial health is compromised.
Glucotoxicity Mediation in INS-1 Cells
In the context of diabetes research, AKOS025327988 has been used to study its effects on glucotoxicity-mediated overexpression of VDAC1 in INS-1 cells . This application is significant for understanding the cellular mechanisms that lead to β-cell dysfunction in diabetes.
Study of Metabolic Pathways
Given its role in mitochondrial function, AKOS025327988 can be used to study various metabolic pathways . This includes research into the metabolic shifts that occur in cancer cells, known as the Warburg effect.
Neuroprotection Research
The compound’s ability to modulate mitochondrial function suggests its utility in neuroprotection research . It could be used to explore protective strategies against oxidative stress in neuronal cells, which is a common pathological feature in many neurodegenerative disorders.
Drug Discovery and Development
AKOS025327988: ’s interaction with VDAC and its role in apoptosis and mitochondrial function make it a candidate for drug discovery and development efforts . It could be part of a compound library screened for potential therapeutic agents targeting mitochondrial pathways.
Chemical Biology and Proteomics
As a tool in chemical biology, AKOS025327988 can aid in the identification and characterization of protein interactions within the mitochondrial membrane . This can further our understanding of the proteomic landscape of mitochondria and its implications in health and disease.
特性
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-14-8-13(6-7-18-14)17-20-16(25-21-17)9-19-15(23)11-24-10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXNUCHECVEYSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylmethoxyacetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。